molecular formula C17H20F3N5O B5535840 N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide

N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide

Cat. No. B5535840
M. Wt: 367.4 g/mol
InChI Key: RMOPTDYDAZMVHO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains functional groups such as amine and amide, which are common in many pharmaceuticals and biologically active compounds .

Scientific Research Applications

Discovery and Design of Anticancer Agents

Compounds structurally related to the one have been explored for their anticancer properties. For instance, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide is described as a selective inhibitor of histone deacetylase, showing significant antitumor activity and having entered clinical trials, indicating promise as an anticancer drug (Zhou et al., 2008).

Antiviral Applications

Benzamide-based compounds have shown remarkable antiavian influenza virus activity. A study demonstrates a new synthesis route for benzamide-based 5-aminopyrazoles and their derivatives, with several compounds exhibiting significant antiviral activities against bird flu influenza (Hebishy et al., 2020).

Antimicrobial and Antifungal Research

Thienopyrimidine derivatives synthesized from heteroaromatic o-aminonitrile have displayed pronounced antimicrobial activity, indicating the potential for benzamide and pyrimidine compounds in developing new antimicrobial agents (Bhuiyan et al., 2006).

Material Science and Polymer Research

The synthesis and characterization of polyamides and polyimides from amino/methylene bis[benzenamine] styryl pyridines show potential non-linear optical characteristics, indicating applications in materials science, particularly in creating polymers with specific optical properties (Peesapati et al., 1997).

Dual Inhibitors for Cancer Treatment

Design and synthesis efforts have produced compounds acting as dual inhibitors of thymidylate synthase and dihydrofolate reductase, showcasing the potential of pyrimidine derivatives in cancer treatment. These compounds have shown significant in vitro activity against tumor cells, highlighting the therapeutic potential of structurally related compounds (Gangjee et al., 2009).

properties

IUPAC Name

N-[2-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-4-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N5O/c1-3-21-14-10-11(2)24-16(25-14)23-9-8-22-15(26)12-4-6-13(7-5-12)17(18,19)20/h4-7,10H,3,8-9H2,1-2H3,(H,22,26)(H2,21,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOPTDYDAZMVHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)NCCNC(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-(trifluoromethyl)benzamide

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